![molecular formula C20H19ClN2O3S B1655033 N-[2-(4-chlorophenoxy)pyridin-3-yl]-4-propan-2-ylbenzenesulfonamide CAS No. 307352-83-6](/img/structure/B1655033.png)
N-[2-(4-chlorophenoxy)pyridin-3-yl]-4-propan-2-ylbenzenesulfonamide
説明
N-[2-(4-chlorophenoxy)pyridin-3-yl]-4-propan-2-ylbenzenesulfonamide, also known as CP-690,550, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of various cytokines and growth factors. The inhibition of JAK3 by CP-690,550 has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases and transplant rejection.
作用機序
The mechanism of action of N-[2-(4-chlorophenoxy)pyridin-3-yl]-4-propan-2-ylbenzenesulfonamide involves the selective inhibition of JAK3, which is a tyrosine kinase that is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 is primarily expressed in immune cells, and its activation leads to the phosphorylation of downstream signaling molecules, including signal transducers and activators of transcription (STATs). The inhibition of JAK3 by N-[2-(4-chlorophenoxy)pyridin-3-yl]-4-propan-2-ylbenzenesulfonamide prevents the activation of these downstream signaling pathways, leading to a reduction in cytokine production and immune cell activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(4-chlorophenoxy)pyridin-3-yl]-4-propan-2-ylbenzenesulfonamide have been extensively studied in both preclinical and clinical settings. In animal models of autoimmune diseases, N-[2-(4-chlorophenoxy)pyridin-3-yl]-4-propan-2-ylbenzenesulfonamide has been shown to reduce inflammation and improve clinical outcomes. In clinical trials, N-[2-(4-chlorophenoxy)pyridin-3-yl]-4-propan-2-ylbenzenesulfonamide has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, with a favorable safety profile.
実験室実験の利点と制限
One of the main advantages of N-[2-(4-chlorophenoxy)pyridin-3-yl]-4-propan-2-ylbenzenesulfonamide for lab experiments is its selectivity for JAK3. This allows for the specific inhibition of JAK3 signaling pathways without affecting other signaling pathways that may be important for normal cellular function. However, one of the limitations of N-[2-(4-chlorophenoxy)pyridin-3-yl]-4-propan-2-ylbenzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on N-[2-(4-chlorophenoxy)pyridin-3-yl]-4-propan-2-ylbenzenesulfonamide. One area of interest is the development of more potent and selective JAK3 inhibitors that may have improved efficacy and safety profiles. Another area of interest is the investigation of the potential use of JAK3 inhibitors in the treatment of other diseases, such as cancer and viral infections. Additionally, further research is needed to fully understand the long-term effects of JAK3 inhibition on immune function and overall health.
科学的研究の応用
N-[2-(4-chlorophenoxy)pyridin-3-yl]-4-propan-2-ylbenzenesulfonamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. One of the main areas of research has been in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these diseases, JAK3 plays a key role in the activation of immune cells and the production of pro-inflammatory cytokines. By inhibiting JAK3, N-[2-(4-chlorophenoxy)pyridin-3-yl]-4-propan-2-ylbenzenesulfonamide has been shown to reduce inflammation and improve clinical outcomes in patients.
特性
IUPAC Name |
N-[2-(4-chlorophenoxy)pyridin-3-yl]-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-14(2)15-5-11-18(12-6-15)27(24,25)23-19-4-3-13-22-20(19)26-17-9-7-16(21)8-10-17/h3-14,23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGLTZAUGHMXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369504 | |
| Record name | N-[2-(4-chlorophenoxy)pyridin-3-yl]-4-propan-2-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
307352-83-6 | |
| Record name | N-[2-(4-chlorophenoxy)pyridin-3-yl]-4-propan-2-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



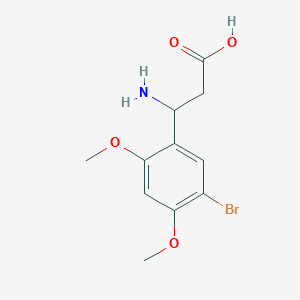
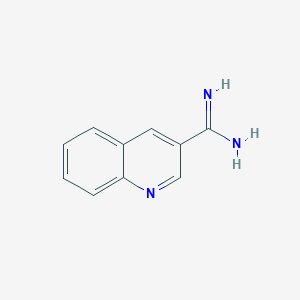
![4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B1654958.png)
![5-[(E)-(hydroxyimino)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1654960.png)
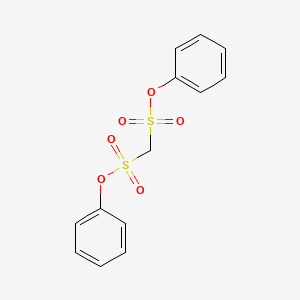
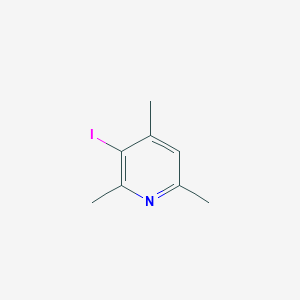
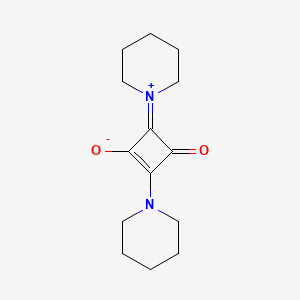
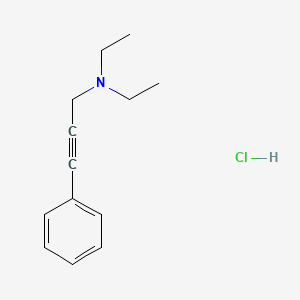
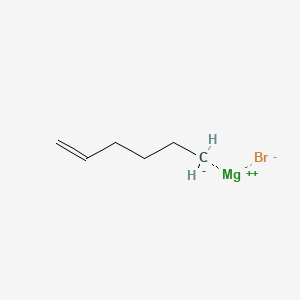
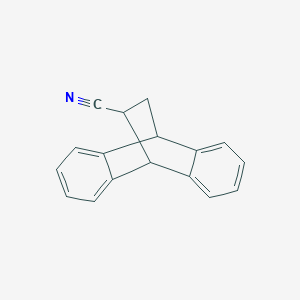
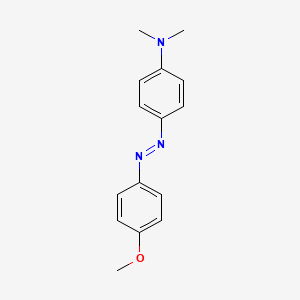
![Benzenamine, N,N-diethyl-4-[(4-methoxyphenyl)azo]-](/img/structure/B1654971.png)
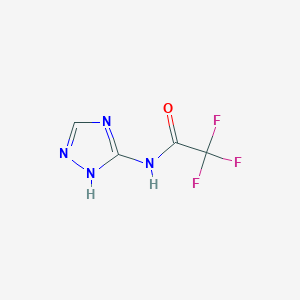
![n,n-Diethyl-4-[(e)-(4-methylphenyl)diazenyl]aniline](/img/structure/B1654973.png)